5-Bromo-2-chloro-4-hydroxy-benzoic acid
Description
Contextualization and Scientific Significance of Halogenated Benzoic Acid Derivatives
Halogenated benzoic acid derivatives are a class of organic compounds that have garnered considerable attention in scientific research, primarily due to their wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. researchgate.net The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzoic acid core can significantly alter the molecule's physical, chemical, and biological properties. acs.org These modifications can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgnih.gov
In medicinal chemistry, these derivatives serve as crucial intermediates or as active pharmaceutical ingredients themselves. researchgate.netyoutube.com For example, fluoro- and chloro-substituted benzoic acids are precursors for various pharmaceutical and agrochemical products. researchgate.net The strategic placement of halogens can lead to enhanced biological activity, as seen in the development of anti-inflammatory drugs and enzyme inhibitors. acs.orgmdpi.com The ability of halogens to form halogen bonds—a type of noncovalent interaction—is increasingly recognized as a key factor in the design of potent and selective ligands for protein targets. acs.org
The scientific significance of these compounds extends to their use in the synthesis of complex molecules. They are versatile building blocks in organic synthesis, allowing for the construction of a diverse array of more intricate structures. google.comgoogle.com
Historical Perspective of Aromatic Halogenation and Hydroxylation Chemistry
The development of methods for aromatic halogenation and hydroxylation has been fundamental to the progress of organic chemistry. Aromatic halogenation, an example of electrophilic aromatic substitution, involves the replacement of a hydrogen atom on an aromatic ring with a halogen. wikipedia.orgstudymind.co.uk Historically, this reaction required the use of a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to activate the halogen and make it sufficiently electrophilic to react with the aromatic ring. wikipedia.orglibretexts.org The reaction mechanism proceeds through the formation of a high-energy intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. numberanalytics.com
Aromatic hydroxylation, the introduction of a hydroxyl (-OH) group onto an aromatic ring, is another cornerstone of organic synthesis and is vital for producing phenols, which are precursors to many pharmaceuticals and polymers. fiveable.me Early methods often involved harsh reaction conditions. In biochemistry, hydroxylation reactions are commonly facilitated by enzymes known as hydroxylases, which operate under mild physiological conditions. pnas.orgtaylorandfrancis.com The metabolic hydroxylation of aromatic rings in drug molecules is a key process that often involves the formation of an epoxide intermediate that rearranges to the final phenol (B47542) product. nih.gov The study of these reactions has provided deep insights into both chemical reactivity and biological metabolic pathways. pnas.org
Overview of Research Trajectories for 5-Bromo-2-chloro-4-hydroxy-benzoic acid
While specific research on this compound is not as extensively documented as some other derivatives, its structural motifs suggest several clear research trajectories. Its chemical structure, featuring bromine, chlorine, and hydroxyl substituents on a benzoic acid framework, makes it a valuable intermediate in organic synthesis.
One significant area of interest is its potential as a key intermediate in the synthesis of pharmaceutical compounds. For instance, a structurally related compound, 5-bromo-2-chlorobenzoic acid, is an important starting material for the synthesis of antidiabetic drugs like Dapagliflozin and Empagliflozin. google.com Another related molecule, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate for a family of SGLT2 inhibitors investigated for diabetes therapy. researchgate.net This suggests that this compound could be a target for similar applications, where the hydroxyl group could be further functionalized or is a required feature for biological activity.
Research has also focused on the synthesis of this and related compounds. Various synthetic routes have been developed for 5-bromo-2-chlorobenzoic acid, starting from materials like 2-chlorobenzoic acid or 2-chlorobenzotrichloride. google.compatsnap.com These methods often involve bromination and subsequent hydrolysis steps. google.comgoogle.com The synthesis of derivatives with a hydroxyl group adds another layer of complexity and opportunity for creating diverse molecular architectures. For example, a study on 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid demonstrated its anti-inflammatory effects, highlighting the potential of these multi-substituted scaffolds in drug discovery. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 791137-26-3 aobchem.com |
| Molecular Formula | C₇H₄BrClO₃ aobchem.com |
| Molecular Weight | 251.46 g/mol |
| IUPAC Name | 5-Bromo-2-chloro-4-hydroxybenzoic acid |
This table presents basic identifiers and properties of the compound.
Scope and Objectives of Current and Future Academic Investigations
Current and future academic investigations into this compound are likely to proceed along several interconnected paths. A primary objective will be the exploration of its utility as a building block for novel bioactive molecules. Researchers are expected to design and synthesize new derivatives by modifying the carboxylic acid and hydroxyl groups to probe structure-activity relationships in various biological targets.
A key area of future study will likely be in the field of medicinal chemistry, particularly in the development of new therapeutic agents. Given the precedent set by similar compounds, investigations may focus on its potential as a scaffold for new anti-diabetic, anti-inflammatory, or antimicrobial agents. researchgate.netnih.govglobalresearchonline.net
Furthermore, the unique combination of halogen and hydroxyl substituents may be exploited in materials science. The potential for this molecule to engage in hydrogen and halogen bonding could be leveraged to create supramolecular assemblies with interesting photophysical or electronic properties.
Finally, optimizing the synthesis of this compound itself remains a valid research objective. Developing more efficient, cost-effective, and environmentally friendly synthetic routes is crucial for making this compound more accessible for broader research and potential commercial applications. This could involve exploring novel catalytic systems or flow chemistry approaches.
Table 2: Research Applications of Related Halogenated Benzoic Acid Derivatives
| Compound | Research Area | Finding/Application | Reference |
|---|---|---|---|
| 5-Bromo-2-chlorobenzoic acid | Medicinal Chemistry | Intermediate for antidiabetic drugs Dapagliflozin and Empagliflozin. | google.com |
| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Medicinal Chemistry | Key intermediate for SGLT2 inhibitors for diabetes therapy. | researchgate.net |
| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid | Pharmacology | Exhibits anti-inflammatory effects in microglial cells. | nih.gov |
This table illustrates the research context and potential of the title compound by showing the applications of structurally similar molecules.
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-4-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFURCEMHMDXJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284342 | |
| Record name | 5-Bromo-2-chloro-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791137-26-3 | |
| Record name | 5-Bromo-2-chloro-4-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791137-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis Pathways for 5 Bromo 2 Chloro 4 Hydroxy Benzoic Acid
Established Synthetic Routes to 5-Bromo-2-chloro-4-hydroxy-benzoic acid
The preparation of this compound is a nuanced process, with established routes designed to control the specific placement of the bromo, chloro, and hydroxyl groups on the benzoic acid core.
Direct halogenation of a pre-existing benzoic acid derivative is a conceptually straightforward approach. However, the directing effects of the substituents on the aromatic ring make regioselective halogenation a significant challenge.
The synthesis of this compound starting from 4-hydroxybenzoic acid requires precise control over the electrophilic aromatic substitution reactions. The hydroxyl (-OH) and carboxyl (-COOH) groups on the starting material have competing directing effects. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director.
In the case of 4-hydroxybenzoic acid, the positions ortho to the powerful hydroxyl group (positions 3 and 5) are highly activated. Direct bromination of 4-hydroxybenzoic acid tends to occur at these positions. However, achieving mono-bromination at the 3-position (which would become the 5-position after subsequent chlorination) without side reactions can be difficult. Reaction with excess bromine can lead to the formation of 2,4,6-tribromophenol (B41969) through substitution and decarboxylation. epo.org Controlling the stoichiometry and reaction conditions is crucial to favor the desired mono-brominated product. The inherent reactivity of the substrate makes achieving high regioselectivity for the 3-bromo isomer a significant synthetic hurdle.
Following the bromination of 4-hydroxybenzoic acid to form 3-bromo-4-hydroxybenzoic acid, the next step would be a selective chlorination at the 2-position. The existing substituents (hydroxyl, carboxyl, and bromo) would direct the incoming chloro group. The powerful ortho-, para-directing hydroxyl group would strongly activate the 2- and 6-positions. Since the 5-position is already occupied by bromine, the chlorination would be directed to the 2-position.
However, the presence of multiple activating and deactivating groups complicates the reaction, and achieving clean chlorination at the desired position without further substitution or side reactions requires careful optimization of the chlorinating agent and reaction conditions. The synthesis of related compounds, such as 5-bromo-2-chlorobenzoic acid, has been reported from 2-chlorobenzoic acid using various brominating agents, highlighting that alternative starting materials are often employed to circumvent the challenges of regioselectivity. google.com
To overcome the regioselectivity challenges of direct halogenation, multi-step synthetic pathways are often employed. These routes build the desired substitution pattern in a controlled, stepwise manner.
A practical and scalable synthesis of a key precursor to this compound starts from the inexpensive and readily available dimethyl terephthalate (B1205515). researchgate.netthieme-connect.comthieme-connect.com This multi-step process involves a sequence of reactions to introduce the required functional groups at specific positions. researchgate.net
The initial step is the nitration of dimethyl terephthalate to introduce a nitro group onto the aromatic ring, yielding dimethyl 2-nitroterephthalate. thieme-connect.com This is followed by the selective hydrolysis of one of the ester groups and subsequent reduction of the nitro group to an amino group. This sequence provides a key intermediate, an aminobenzoic acid derivative, which is then poised for further functionalization.
| Step | Reaction | Key Reagents | Intermediate Product |
| 1 | Nitration | Nitrating agent | Dimethyl 2-nitroterephthalate |
| 2 | Hydrolysis | NaOH | Monomethyl 2-nitroterephthalate |
| 3 | Reduction | Catalytic Hydrogenation | Methyl 2-amino-4-(methoxycarbonyl)benzoate |
The synthesis continues with the strategic use of esterification and diazotization reactions to install the final chloro and bromo substituents. researchgate.netthieme-connect.com Following the formation of the amino-terephthalate derivative, a bromination step is carried out. The amino group directs the incoming bromine to the desired position. thieme-connect.com
The crucial step for introducing the chlorine atom is a Sandmeyer reaction. thieme-connect.com The amino group is converted into a diazonium salt using a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid. google.com The resulting diazonium salt is then treated with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom. thieme-connect.com This sequence of reactions ultimately yields 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. researchgate.netthieme-connect.comthieme-connect.com The final target molecule, this compound, can then be obtained through the hydrolysis of the ester group.
| Step | Reaction | Key Reagents | Intermediate Product |
| 4 | Bromination | N-Bromosuccinimide (NBS) | Methyl 5-bromo-2-amino-4-(methoxycarbonyl)benzoate |
| 5 | Diazotization | NaNO₂, HCl | Diazonium salt of the brominated intermediate |
| 6 | Sandmeyer Reaction | CuCl | 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid |
| 7 | Hydrolysis | Acid or Base | This compound |
Multi-step Reaction Sequences from Readily Available Starting Materials
Advanced and Scalable Synthetic Approaches for this compound and its Analogs
The synthesis of polysubstituted benzoic acids, such as this compound, requires precise control over regioselectivity to introduce multiple different substituents onto the benzene (B151609) ring. Advanced synthetic routes often build upon classical reactions, optimizing them for higher yield, purity, and scalability.
The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, enabling the conversion of an aryl amino group into a wide range of functionalities, including halogens, via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.com This reaction is particularly valuable for introducing chloro, bromo, and cyano groups onto an aromatic ring. wikipedia.org The process begins with the diazotization of a primary aromatic amine, typically with nitrous acid (generated in situ from sodium nitrite and a strong acid), to form a diazonium salt. masterorganicchemistry.com This intermediate is then treated with a copper(I) salt (e.g., CuCl or CuBr) to facilitate the substitution. wikipedia.org
In the context of synthesizing this compound or its precursors, a plausible pathway involves the diazotization of a 2-amino-5-bromobenzoic acid derivative. Subsequent treatment with a chloride source in the presence of a copper catalyst introduces the chlorine atom at the 2-position. wipo.intscribd.com The reaction is a radical-nucleophilic aromatic substitution. wikipedia.org
Recent advancements focus on improving the efficiency and environmental profile of the Sandmeyer reaction. Key areas of optimization include:
Catalyst Systems: While classic Sandmeyer reactions use stoichiometric amounts of copper salts, modern variants can employ catalytic quantities. The use of a mixed-valence CuBr/CuBr₂ catalytic system, along with a phase-transfer catalyst, has been shown to be effective for bromination. nih.gov
Photochemical Approaches: Innovative, metal-free Sandmeyer-type reactions have been developed using photochemical activation. nih.gov These methods can utilize trihalide salts to achieve high yields and selectivities for halogenation over competing side reactions, representing a significant step towards greener synthesis. nih.govresearchgate.net
One-Pot Procedures: To improve process efficiency, one-pot methods have been developed where the initial aniline (B41778) is converted to the diazonium salt and subsequently halogenated in the same reaction vessel without isolating the often-unstable diazonium intermediate. nih.govnih.gov
Table 1: Comparison of Sandmeyer Reaction Conditions
| Feature | Classical Sandmeyer Reaction | Modern Catalytic Sandmeyer | Photochemical Sandmeyer-type |
|---|---|---|---|
| Catalyst | Copper(I) Halide (CuX) wikipedia.org | Catalytic Cu(I)/Cu(II) mixture nih.gov | Often metal-free; may use mediators like trihalide salts nih.gov |
| Reagent Stoichiometry | Often requires stoichiometric or excess copper salt wikipedia.org | Catalytic amounts (e.g., 10 mol%) nih.gov | Catalytic amounts of mediator nih.gov |
| Reaction Conditions | Typically aqueous acid, moderate temperatures wikipedia.org | Often in organic solvents (e.g., acetonitrile) nih.gov | Irradiation with light (e.g., blue LEDs) at low temperatures nih.gov |
| Key Advantage | Well-established, reliable wikipedia.org | Reduced copper waste, improved efficiency nih.gov | Avoids heavy metal catalysts, high selectivity nih.gov |
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination of aromatic compounds, as well as for radical substitution on allylic and benzylic positions. wikipedia.orgmasterorganicchemistry.com It serves as a solid, easy-to-handle source of bromine, providing a low, steady concentration of Br₂ in solution, which can enhance selectivity compared to using liquid bromine directly. masterorganicchemistry.com
For the synthesis of halogenated benzoic acids, NBS is typically used with an acid catalyst. The reaction of 2-chlorobenzoic acid with NBS in a sulfuric acid system has been reported as a method to produce 5-bromo-2-chlorobenzoic acid. patsnap.com However, this approach can present challenges with selectivity, often yielding a mixture of isomers. In this specific case, the formation of the 4-bromo-2-chlorobenzoic acid impurity is a notable side reaction, and separating it from the desired 5-bromo product can be difficult due to their similar polarities, often requiring repeated recrystallization. patsnap.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the amide group of acetanilide, an activated ring system, directs bromination to the ortho and para positions. youtube.com
Catalysis is fundamental to the efficient and selective synthesis of halogenated benzoic acids. Various catalytic systems have been developed to facilitate key transformations, such as the oxidation of substituted toluenes.
One established method involves the liquid-phase oxidation of halogenated toluenes using oxygen or air. google.com This process can be effectively catalyzed by soluble cobalt and/or manganese compounds, such as their acetates. google.com The reaction is typically performed in acetic acid, and the presence of a bromide source as a co-catalyst is crucial for the reaction's success. google.com This methodology is suitable for producing a range of mono- and di-halogenated benzoic acids. google.com
More recently, novel catalytic systems have emerged from advances in organometallic chemistry. For instance, an acridine-based PNP-Ru pincer complex has been shown to catalyze the oxidation of carbon-halogen bonds using water as the oxidant, liberating hydrogen gas as the only byproduct. acs.org This represents a significant advancement over traditional oxidation reactions that require stoichiometric, sacrificial oxidants. acs.org This method is effective for converting various primary benzylic halides into their corresponding carboxylic acids in high yields. acs.org
Table 2: Overview of Catalytic Systems for Benzoic Acid Synthesis
| Catalyst System | Substrate Example | Transformation | Key Features |
|---|---|---|---|
| Co/Mn Acetate with Bromide google.com | Halogenated Toluene (B28343) | Oxidation to Carboxylic Acid | Uses air/oxygen as oxidant; established industrial approach. |
| Acridine-PNP-Ru Pincer Complex acs.org | Benzylic Halides | Oxidation to Carboxylic Acid | Uses water as the oxidant; liberates H₂ gas; avoids sacrificial oxidants. |
| Co, Zr/Hf, and Alkali Metal Salt google.com | Toluene | Oxidation to Benzoic Acid | Halide-free catalyst system. |
Process Intensification and Green Chemistry Considerations in this compound Production
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials.
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Research into solvent-free reaction conditions has demonstrated feasibility for various transformations relevant to benzoic acid synthesis.
For example, the oxidation of benzyl (B1604629) halides to benzoic acids can be achieved with hydrogen peroxide in the presence of catalysts like sodium tungstate (B81510) (Na₂WO₄) under organic solvent-free conditions. acs.org Similarly, esterification reactions, a common step in protecting or modifying the carboxylic acid group, have been successfully performed under solvent-free conditions using high-speed ball milling. nih.gov Another approach involves using methanesulfonic acid (MeSO₃H) to catalyze reactions like the cyclotrimerization of acetophenones without any solvent, demonstrating that even complex C-C bond-forming reactions can be conducted without a traditional solvent medium. researchgate.net These methodologies, while not always directly applied to the target molecule, showcase the potential for developing more environmentally benign production processes.
The choice of catalyst and the ability to recycle it are critical for sustainable chemical manufacturing. An ideal catalyst is not only highly active and selective but also easily separable from the reaction mixture and reusable over multiple cycles.
Strategies for catalyst recycling are diverse. One innovative approach involves the use of magnetic catalysts. For instance, a catalyst composed of iron(II,III) oxide nanoparticles on a silica (B1680970) support (SiO₂/Fe₃O₄) was used in the ozone-mediated degradation of benzoic acid. nih.gov Due to its paramagnetic properties, over 93% of the catalyst could be recovered from the solution using a simple magnet and reused. nih.gov
Minimization of Byproduct Formation and Waste Streams
In the chemical synthesis of this compound and its precursors, a significant focus of process optimization is the minimization of byproducts and the effective management of waste streams. These efforts are driven by the need to increase product yield, improve purity, reduce costs, and adhere to environmental regulations.
Byproduct Formation and Control
Several strategies have been developed to mitigate the formation of these unwanted byproducts:
Alternative Synthetic Routes: One effective method to avoid isomer formation is to alter the synthetic pathway. A reported method involves using a 5-bromo-2-aminobenzoic acid derivative as the initial raw material. epo.orgscribd.com This compound undergoes a two-step process of diazotization followed by hydrolysis to yield 5-bromo-2-chlorobenzoic acid. scribd.com This route is noted for producing significantly fewer isomer impurities, leading to a higher yield and better product purity, making it more suitable for industrial-scale production. epo.orgscribd.com
Use of Inhibitors: For syntheses that do utilize 2-chlorobenzoic acid, specific inhibitors can be added to the reaction mixture. For instance, in a system using N-bromosuccinimide (NBS) and sulfuric acid, the addition of an inhibitor such as sodium sulfide (B99878) has been reported to suppress the generation of the undesired 4-bromo-2-chlorobenzoic acid impurity. epo.org
Controlled Reaction Conditions: The choice of reagents and reaction conditions is critical. One-pot synthesis methods have been developed using 2-chloro-trichloromethyl-benzene as a raw material, which can achieve high yields. google.com However, this route can present challenges with hydrolysis and may still produce isomer impurities that necessitate further purification. epo.org
Table 1: Comparison of Synthetic Strategies for Byproduct Minimization
| Starting Material | Key Reagents/Conditions | Primary Byproduct/Impurity | Minimization Strategy | Reference |
|---|---|---|---|---|
| 2-chlorobenzoic acid | Brominating agents (e.g., NBS, Bromine) in sulfuric acid | 4-bromo-2-chlorobenzoic acid | Addition of inhibitors like sodium sulfide to suppress isomer formation. | epo.org |
| 5-bromo-2-aminobenzoic acid derivative | Diazotization followed by hydrolysis | Minimal isomer impurities | Route selection avoids direct bromination of 2-chlorobenzoic acid, thus preventing major isomer formation. | epo.orgscribd.com |
| 2-chloro-trichloromethyl-benzene | Bromination followed by hydrolysis | Isomer impurities | One-pot synthesis aims for high efficiency, but purification is often required to remove byproducts. | epo.orggoogle.com |
Waste Stream Management
The minimization of waste streams is a cornerstone of green chemistry and is essential for the economic and environmental viability of industrial chemical production. Key strategies include solvent recovery, catalyst reuse, and comprehensive wastewater treatment.
Solvent and Catalyst Recovery: In many synthetic processes for this compound and its derivatives, solvents such as toluene and dichloromethane (B109758) are used. environmentclearance.nic.ingoogle.com An effective waste reduction strategy is the recovery of these solvents through distillation, allowing them to be reused in subsequent batches. environmentclearance.nic.ingoogle.com Similarly, catalysts like copper powder used in certain reaction steps can be recovered and reused, reducing both cost and waste. google.com
Wastewater Treatment: The manufacturing process generates aqueous waste, often referred to as effluent, which requires treatment before discharge. Industrial facilities typically direct this effluent to an on-site Effluent Treatment Plant (ETP). environmentclearance.nic.inenvironmentclearance.nic.in After initial treatment, the water may be sent to a larger, centralized Common Effluent Treatment Plant (CETP) for further processing. environmentclearance.nic.in
Solid and Hazardous Waste: The synthesis can also generate solid and hazardous waste. Distillation residue and chemical sludge from wastewater treatment plants are common examples. environmentclearance.nic.in These materials must be handled according to strict environmental protocols, which may include secure landfilling or incineration. environmentclearance.nic.in Mass balance calculations are crucial for tracking all inputs and outputs, ensuring that waste streams, such as byproduct solutions (e.g., aluminum chloride solution), are properly quantified and managed. environmentclearance.nic.in
Table 2: Illustrative Mass Balance and Waste Management for a Related Synthesis This table is based on data for the synthesis of 5-Bromo-2-chloro-4-ethoxy benzophenone, a derivative of the subject compound's precursor, and illustrates typical industrial waste management.
| Category | Substance | Management/Fate | Reference |
|---|---|---|---|
| Inputs (Raw Materials) | 2-Chloro Benzoic Acid | Reactant | environmentclearance.nic.in |
| Bromine | Reactant | environmentclearance.nic.in | |
| Toluene | Solvent | environmentclearance.nic.in | |
| Outputs (Waste/Byproducts) | Effluent | Sent to Effluent Treatment Plant (ETP) | environmentclearance.nic.in |
| AlCl₃ Solution | Separated as byproduct | environmentclearance.nic.in | |
| Recovered Toluene | Reused in the process | environmentclearance.nic.in | |
| Distillation Loss/Residue | Disposed of as hazardous waste | environmentclearance.nic.in |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-bromo-2-chlorobenzoic acid |
| 2-chlorobenzoic acid |
| 4-bromo-2-chlorobenzoic acid |
| N-bromosuccinimide (NBS) |
| Sulfuric acid |
| Sodium sulfide |
| 5-bromo-2-aminobenzoic acid |
| 2-chloro-trichloromethyl-benzene |
| Toluene |
| Dichloromethane |
| Copper |
| Aluminum chloride |
| 5-Bromo-2-chloro-4-ethoxy benzophenone |
Chemical Reactivity and Derivatization Studies of 5 Bromo 2 Chloro 4 Hydroxy Benzoic Acid
Nucleophilic Aromatic Substitution Reactions at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The carboxylic acid group (-COOH) on 5-Bromo-2-chloro-4-hydroxy-benzoic acid acts as an electron-withdrawing group, which facilitates nucleophilic attack on the ring. glindiachemicals.com
Substitution of Bromine and Chlorine Atoms by Various Nucleophiles
The this compound molecule possesses two potential leaving groups for SNAr reactions: the bromine atom at the C5 position and the chlorine atom at the C2 position. The substitution of these halogens can be achieved with a variety of strong nucleophiles, such as alkoxides, amines, or thiolates.
The relative reactivity of the halogens as leaving groups in SNAr reactions is a critical consideration. In contrast to SN2 reactions where iodide is the best leaving group, in SNAr the rate-determining step is often the initial attack of the nucleophile on the aromatic ring. quora.comyoutube.com This step is accelerated by a more polarized carbon-halogen bond, which makes the carbon more electrophilic. The bond polarity is influenced by the electronegativity of the halogen. However, the stability of the intermediate (a Meisenheimer complex) and the ability of the leaving group to depart also play significant roles. libretexts.org For activated aryl halides, the leaving group ability often follows the order F > Cl ≈ Br > I. nih.gov This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon highly susceptible to nucleophilic attack. youtube.com In the case of this compound, the chlorine at the C2 position is generally expected to be more susceptible to substitution than the bromine at the C5 position.
Table 1: General Reactivity of Halogens in Nucleophilic Aromatic Substitution (SNAr)
| Halogen | Electronegativity | Carbon-Halogen Bond Strength (kJ/mol) | Typical Leaving Group Ability in SNAr |
| F | 3.98 | 544 | Excellent |
| Cl | 3.16 | 406 | Good |
| Br | 2.96 | 343 | Good |
| I | 2.66 | 272 | Moderate |
This table presents general principles; specific reactivity can be influenced by the other substituents on the aromatic ring.
Impact of Aromatic Substituents on Reactivity Profiles
The existing substituents on the benzene (B151609) ring profoundly influence the rate and regioselectivity of SNAr reactions. Electron-withdrawing groups (EWGs) enhance reactivity by stabilizing the negatively charged Meisenheimer complex formed during the reaction. masterorganicchemistry.comuomustansiriyah.edu.iq The carboxylic acid (-COOH) and the halogens (-Cl, -Br) are all electron-withdrawing, thus activating the ring for nucleophilic attack.
Conversely, electron-donating groups (EDGs) decrease the rate of SNAr reactions. The hydroxyl group (-OH) at C4 is a strong electron-donating group by resonance. This effect increases the electron density on the ring, which can slow down the attack by a nucleophile. However, its position relative to the halogens is key. The stabilizing effect of EWGs is most pronounced when they are ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the Meisenheimer complex. libretexts.org In this compound, the carboxylic acid group is meta to the bromine and ortho to the chlorine, suggesting it would more strongly activate the chlorine position for substitution.
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The outcome of such reactions on a polysubstituted ring like this compound is determined by the cumulative directing effects of the existing substituents. ucalgary.ca
The aromatic ring has only two available positions for substitution: C3 and C6. The directing effects of the four substituents must be considered:
-OH (hydroxyl): A strongly activating, ortho, para-director. uomustansiriyah.edu.iq
-Br (bromo): A deactivating, ortho, para-director. libretexts.org
-Cl (chloro): A deactivating, ortho, para-director. libretexts.org
-COOH (carboxylic acid): A deactivating, meta-director. fiveable.me
The hydroxyl group is the most powerful activating group and will largely control the position of the incoming electrophile. It directs ortho and para to itself. The para position (C1) is already occupied by the carboxylic acid. Its ortho positions are C3 and C5. The C5 position is blocked by bromine. Therefore, the hydroxyl group strongly directs an incoming electrophile to the C3 position.
The other substituents' effects are secondary but generally align with this outcome. The chlorine at C2 is an ortho, para-director, also pointing towards C3 (para). The bromine at C5 is an ortho, para-director, pointing towards C3 (ortho). The carboxylic acid at C1 is a meta-director, also pointing towards C3 and C5. Since C5 is occupied, its influence also favors the C3 position. Given the powerful and concerted directing effect of all four substituents towards the C3 position, electrophilic substitution on this compound is expected to occur with high regioselectivity at the C3 position.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Reactivity Effect | Directing Preference |
| -OH | Activating | Strong | Ortho, Para |
| -Br | Deactivating | Weak | Ortho, Para |
| -Cl | Deactivating | Weak | Ortho, Para |
| -COOH | Deactivating | Moderate | Meta |
Transformations of the Hydroxyl Group
The phenolic hydroxyl group is a key site for derivatization, allowing for modifications that can alter the compound's chemical and physical properties.
Methylation of the Hydroxyl Moiety
The hydroxyl group of this compound can be readily methylated to form the corresponding methoxy (B1213986) derivative (a methyl ether). This is typically achieved through a Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base (like sodium hydroxide (B78521) or potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then reacts with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to yield the ether. In the presence of a base, the more acidic carboxylic acid proton will also be removed, but the subsequent methylation occurs preferentially on the more nucleophilic phenoxide oxygen. reddit.com
Oxidation to Carbonyl Functional Groups
Phenols can be oxidized to quinones using strong oxidizing agents. jove.comjove.com The oxidation of this compound would likely yield a quinone structure. However, the reaction's feasibility and outcome can be complex. The presence of multiple substituents, including electron-withdrawing halogens and a carboxylic acid, can influence the oxidation potential of the ring. Phenols with electron-withdrawing groups are generally more difficult to oxidize. nih.gov The oxidation of hydroquinones (1,4-dihydroxybenzenes) or catechols (1,2-dihydroxybenzenes) to quinones is more common and often reversible. jove.com Direct oxidation of this monosubstituted phenol would require a potent oxidizing agent. It is important to note that under vigorous oxidation conditions, degradation of the molecule can occur. researchgate.net
Table 3: Common Oxidizing Agents for Phenols
| Oxidizing Agent | Typical Product | Notes |
| Fremy's salt (Potassium nitrosodisulfonate) | Quinones | Effective for converting phenols to p-quinones. |
| o-Iodoxybenzoic acid (IBX) | o-Quinones | Can achieve regioselective oxidation of phenols to o-quinones. nih.gov |
| Chromic acid (H₂CrO₄) | Quinones/Degradation products | A strong oxidizing agent; can lead to over-oxidation. |
| Tyrosinase (enzyme) | o-Quinones | Catalyzes the oxidation of phenols to o-quinones. nih.gov |
Carboxylic Acid Functional Group Chemistry
The carboxylic acid moiety is a cornerstone of the molecule's reactivity, readily undergoing reactions such as esterification and amidation. These transformations are fundamental in modifying the compound's properties and in synthesizing more complex molecular architectures.
Esterification Reactions and Their Applications
Esterification of carboxylic acids is a classic and reversible reaction involving an alcohol in the presence of an acid catalyst. byjus.com For this compound, this reaction converts the carboxylic acid group into an ester, which can alter the molecule's polarity, solubility, and subsequent reactivity. The process typically involves heating the benzoic acid derivative with an alcohol (like methanol (B129727) or ethanol) and a catalytic amount of a strong acid.
This transformation is particularly relevant as ester derivatives of substituted benzoic acids serve as key intermediates in the synthesis of complex molecules. For instance, the related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is a methyl ester, is a crucial intermediate for manufacturing a class of therapeutic agents known as SGLT2 inhibitors. researchgate.net The esterification process can render the parent molecule into a prodrug, which may have improved bioavailability. wikipedia.org
Table 1: Example of Esterification Reaction
| Reactant | Reagent | Product | Application |
|---|
Amidation and Related Condensation Reactions
The carboxylic acid group of this compound can also be converted into an amide. This is typically achieved through a two-step process. First, the carboxylic acid is activated by converting it into a more reactive acyl chloride, commonly using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. patsnap.comgoogle.com The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. learncbse.in
A related and significant set of condensation reactions involves the formation of hydrazides. Reacting the ester derivative of the benzoic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) yields the corresponding hydrazide. This hydrazide is a key building block for synthesizing hydrazone derivatives. researchgate.netnih.gov These condensation reactions are pivotal for introducing new functional groups and extending the molecular framework.
Synthesis and Reactivity of Advanced Derivatives and Analogs of this compound
The core structure of this compound serves as a template for creating a wide array of advanced derivatives. By modifying the substituents on the benzoic acid scaffold or by reacting the existing functional groups, novel analogs with tailored properties can be synthesized.
Structurally Modified Benzoic Acid Scaffolds
Modifying the halogen and hydroxyl substituents on the benzoic acid ring leads to a variety of structural analogs, each with distinct electronic and steric properties. The synthesis of these analogs often involves multi-step processes starting from commercially available materials. researchgate.netgoogle.com For example, a novel industrial scale-up process for 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid starts from dimethyl terephthalate (B1205515) and proceeds through nitration, hydrolysis, hydrogenation, esterification, bromination, and a Sandmeyer reaction. researchgate.net
The reactivity of these analogs is heavily influenced by their substituent patterns. The electron-withdrawing nature of the chloro and bromo groups on the aromatic ring generally activates it towards certain reactions. Comparing the reactivity of this compound with analogs such as 5-Bromo-4-fluoro-2-hydroxybenzoic acid or 5-Bromo-2-chlorobenzoic acid chemicalbook.comnih.gov allows for the study of how specific substituents influence reaction outcomes. For instance, the C-Br bond is typically more susceptible to cleavage than the C-Cl bond in dehalogenation reactions due to its lower bond dissociation energy. chemicalbook.com
Table 2: Comparison of Related Benzoic Acid Analogs
| Compound Name | Molecular Formula | Key Differences from Parent Compound |
|---|---|---|
| This compound | C₇H₄BrClO₃ | Parent compound. chemicalbook.com |
| 5-Bromo-4-fluoro-2-hydroxybenzoic acid | C₇H₄BrFO₃ | Fluorine at position 4 instead of chlorine at position 2 and hydroxyl at position 4. |
| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | Lacks the hydroxyl group at position 4. nih.gov |
Hydrazone and Schiff Base Derivatives for Functionalization
Hydrazones and Schiff bases are prominent classes of derivatives synthesized from this compound and its precursors, offering avenues for further functionalization.
Hydrazones are typically synthesized through the condensation reaction of a hydrazide with an aldehyde or ketone. mdpi.comnih.gov In a relevant study, a series of hydrazones were prepared from hydrazides of hydroxybenzoic acids by reacting them with various aromatic aldehydes. researchgate.net For instance, N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide was synthesized from the condensation of 5-bromo-2-hydroxybenzaldehyde with 4-hydroxybenzoic acid hydrazide. researchgate.net These reactions are often carried out in a solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. nih.gov
Schiff bases , or azomethines, are formed by the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). researchgate.netnih.gov The synthesis involves the reaction of a substituted benzaldehyde (B42025), such as 5-bromo-2-hydroxybenzaldehyde, with a primary amine like aniline (B41778) in an alcohol medium. researchgate.net The resulting imine (-C=N-) linkage is a key feature of Schiff bases. nih.gov These derivatives are valuable in coordination chemistry and materials science. researchgate.netresearchgate.net
Table 3: Synthesis of Hydrazone and Schiff Base Derivatives
| Derivative Type | Starting Materials | Key Reaction |
|---|---|---|
| Hydrazone | 5-Bromo-2-hydroxybenzaldehyde, 4-Hydroxybenzoic acid hydrazide | Condensation researchgate.net |
Chalcone (B49325) Analogs and Their Synthetic Pathways
Chalcones, characterized by an α,β-unsaturated ketone core linking two aromatic rings, represent another important class of derivatives. nih.govnih.gov Their synthesis offers a pathway to significantly expand the structural diversity of compounds derived from this compound.
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation . ekb.egjapsonline.com This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. nih.gov To synthesize a chalcone analog of this compound, one could envision two primary routes:
Reacting an acetophenone derivative of the parent compound with a suitable benzaldehyde.
Reacting a benzaldehyde derivative (e.g., 5-bromo-2-chloro-4-hydroxybenzaldehyde) with a suitable acetophenone.
Other synthetic strategies for chalcone formation include:
Suzuki and Heck Cross-Coupling Reactions: These palladium-catalyzed reactions can form the carbon-carbon bonds necessary for the chalcone backbone. ekb.egnih.gov
Friedel-Crafts Acylation: This method can be used to attach the cinnamoyl group to an aromatic ring. ekb.eg
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates and improve yields, offering greener synthetic alternatives. ekb.eg
The diverse substitution patterns possible on both aromatic rings of the chalcone scaffold allow for the fine-tuning of its chemical and physical properties. nih.govnih.gov
Theoretical and Computational Chemistry Studies of 5 Bromo 2 Chloro 4 Hydroxy Benzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. DFT calculations are instrumental in exploring the fundamental aspects of molecular systems, from electron distribution to energetic stability.
DFT calculations are used to map the electronic landscape of 5-Bromo-2-chloro-4-hydroxy-benzoic acid. The Molecular Electrostatic Potential (MEP) surface is a key output, visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack.
Detailed research findings from DFT studies on similar substituted aromatic compounds reveal distinct regions of electrostatic potential. nih.gov For this compound, the MEP surface is expected to show:
Negative Potential (Red/Yellow): These electron-rich regions are primarily located around the highly electronegative oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the bromine and chlorine atoms due to their lone pairs of electrons. These areas are susceptible to electrophilic attack. nih.gov
Positive Potential (Blue): This electron-deficient region is most prominent around the acidic hydrogen atom of the carboxylic acid group and the hydrogen of the hydroxyl group. nih.gov This highlights their susceptibility to deprotonation.
Neutral Potential (Green): The carbon backbone of the benzene (B151609) ring generally exhibits a more neutral potential.
The electronic structure analysis also involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Features
| Molecular Region | Predicted Electrostatic Potential | Implication |
|---|---|---|
| Carboxylic and Hydroxyl Oxygens | Highly Negative | Site for electrophilic attack, hydrogen bond acceptor |
| Halogen Atoms (Br, Cl) | Negative | Contributes to overall electronegativity |
| Carboxylic and Hydroxyl Hydrogens | Highly Positive | Site for nucleophilic attack, hydrogen bond donor |
| Aromatic Ring | Near Neutral | General stability from π-delocalization |
The presence of rotatable bonds, specifically in the carboxylic acid and hydroxyl groups, means that this compound can exist in different conformations. DFT calculations are employed to explore the potential energy surface and identify stable conformers. Computational studies on similar ortho-substituted benzoic acids show that different orientations of the carboxylic group relative to the ring can lead to distinct conformers, often separated by small energy barriers. mdpi.com
For this molecule, the primary conformational flexibility arises from the rotation around the C-C bond connecting the carboxylic group to the benzene ring and the C-O bond of the hydroxyl group. The most significant conformers would be the cis and trans forms, defined by the orientation of the carbonyl C=O group relative to the ortho-hydroxyl group. The cis conformer, where the carbonyl group is oriented towards the hydroxyl group, is typically stabilized by a strong intramolecular hydrogen bond. mdpi.com Calculations would determine the relative energies of these conformers, providing insight into their population distribution at a given temperature.
Table 2: Hypothetical Relative Energies of Conformers from DFT Calculations
| Conformer | Description | Predicted Relative Energy (kJ/mol) | Key Feature |
|---|---|---|---|
| Cis-I | Planar, C=O oriented towards -OH | 0.00 (Most Stable) | Strong intramolecular hydrogen bond |
| Trans-I | Planar, C=O oriented away from -OH | > 25 | Higher energy due to lack of H-bond |
| Cis-II (non-planar) | Slightly twisted carboxyl group | ~ 0.5 - 2.0 | Steric hindrance may cause slight torsion |
DFT calculations are a reliable tool for predicting and interpreting vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. acs.org This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as:
O-H stretching: The frequency of the hydroxyl and carboxylic acid O-H stretching modes is particularly sensitive to hydrogen bonding. A strong intramolecular hydrogen bond, as expected in this molecule, would cause a significant redshift (lowering of frequency) and broadening of the O-H band. acs.org
C=O stretching: The position of the carbonyl stretch of the carboxylic acid provides information about the electronic environment and hydrogen bonding.
C-Br and C-Cl stretching: These vibrations occur in the lower frequency region of the spectrum.
Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions and generate a theoretical UV-Visible spectrum, helping to understand the molecule's chromophoric properties. nih.gov
Table 3: Predicted Key Vibrational Frequencies (DFT)
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Predicted Wavenumber for Target Molecule (cm⁻¹) | Comment |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 2500 | ~2950 - 3100 | Broad band due to strong intramolecular H-bond |
| C=O Stretch (H-bonded) | 1700 - 1650 | ~1670 | Lowered from typical acid C=O due to H-bond |
| C=C Aromatic Stretch | 1600 - 1450 | Multiple bands in this region | Characteristic of the benzene ring |
| C-Cl Stretch | 800 - 600 | ~750 | Dependent on substitution pattern |
| C-Br Stretch | 650 - 500 | ~580 | Lower frequency than C-Cl stretch |
Ab Initio and Other Quantum Chemical Calculation Methods
While DFT is widely used, ab initio (from the beginning) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide an alternative and often more systematically improvable approach to studying molecular properties.
High-level ab initio calculations are used to obtain highly accurate optimized molecular geometries. These calculations provide precise values for bond lengths, bond angles, and dihedral angles of the molecule's most stable conformer. mdpi.com For this compound, these calculations would precisely define the planarity of the benzene ring and the orientation of the substituents, accounting for any minor distortions caused by steric hindrance between the adjacent chloro, hydroxyl, and carboxyl groups.
Vibrational frequency calculations can also be performed using ab initio methods. The results are often scaled by a known factor to correct for anharmonicity and the approximations inherent in the method, leading to excellent agreement with experimental IR and Raman spectra.
The intramolecular hydrogen bond between the ortho-hydroxyl and carboxylic acid groups is a dominant feature influencing the structure and properties of this compound. chemistryguru.com.sg This is a characteristic feature of 2-hydroxybenzoic acid (salicylic acid) and its derivatives. acs.org Quantum chemical methods are essential for characterizing this interaction.
The strength of the hydrogen bond can be quantified by:
Geometric Parameters: A short distance between the hydroxyl hydrogen and the carbonyl oxygen (H---O) and a nearly linear O-H---O angle are indicative of a strong interaction. nih.gov
Vibrational Frequency Shifts: As noted previously, a significant redshift in the ν(O-H) vibrational frequency is a hallmark of strong hydrogen bonding. acs.org
Topological Analysis: Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical point between the hydrogen and oxygen atoms, providing a quantitative measure of the bond's strength and nature.
These computational studies confirm that the cis conformation is significantly stabilized, making it the overwhelmingly dominant form of the molecule in the gas phase and in non-polar solvents. acs.orgchemistryguru.com.sg
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation have become indispensable tools in modern chemistry, offering profound insights into the structural, dynamic, and energetic properties of molecules. For complex structures like this compound, these techniques provide a window into atomic-level behaviors that are often difficult or impossible to observe through experimental means alone. By simulating molecular interactions and movements over time, researchers can predict and understand the compound's behavior in various environments.
At the core of molecular modeling lies the force field, a set of mathematical functions and associated parameters used to describe the potential energy of a system of atoms. wikipedia.org The accuracy of any simulation is fundamentally dependent on the quality of the force field employed. For halogenated benzoic acids, developing or selecting an appropriate force field is a critical first step.
The process of parameterization involves defining the values for the force field terms, such as bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces). wikipedia.org These parameters are typically derived from a combination of experimental data and high-level quantum mechanics calculations. For a molecule like this compound, specific parameters are required to accurately model the interactions involving the bromine and chlorine atoms, which have unique electronic properties.
Several general-purpose force fields are commonly used as a starting point for simulating organic molecules. The General Amber Force Field (GAFF) is one such example, designed for its broad coverage of organic molecules. ucl.ac.uk Studies on substituted benzoic acids have successfully utilized GAFF, with parameterization and topology generation facilitated by tools like AmberTools. ucl.ac.uk Another option is the OPLS (Optimized Potentials for Liquid Simulations) force field, such as OPLS4, which has been applied to study halogen-substituted inhibitors. nih.gov The choice of force field can significantly impact the simulation results, as different fields may prioritize different physical properties in their parameterization. nih.gov
Table 1: Comparison of Common Force Fields for Halogenated Organic Molecules
| Force Field | Primary Application | Parameterization Strategy | Strengths for Halogenated Compounds |
| GAFF (General Amber Force Field) | General organic molecules | Fits to quantum mechanical calculations of intermolecular and intramolecular energies. | Broad atom type coverage; transferable parameters suitable for diverse organic structures. ucl.ac.uk |
| OPLS (Optimized Potentials for Liquid Simulations) | Liquid simulations, protein-ligand binding | Fitted to reproduce experimental properties of liquids (e.g., density, heat of vaporization). | Good performance in predicting binding affinities and solvation properties of halogenated inhibitors. nih.gov |
| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Biomolecular simulations (proteins, nucleic acids) | Derived from a wide range of experimental data and quantum mechanical calculations. | Well-established for biomolecular systems; polarizable versions (Drude) can improve electrostatic accuracy. nih.gov |
Molecular Dynamics (MD) simulations compute the motion of atoms in a system over time by solving Newton's equations of motion. This technique allows for the exploration of a molecule's conformational landscape and its interactions with its environment.
For substituted benzoic acids, MD simulations have been instrumental in understanding their behavior in solution. Research has shown that in apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, while in polar solvents, these dimers are inhibited in favor of π-π stacking interactions or association with solvent molecules. ucl.ac.uk Classical MD simulations have also been used to investigate the aggregation of benzoic acid in confined spaces like nanocavities and nanotubes. unimi.itresearchgate.net These studies reveal that confinement can significantly impact the liquid's dynamics, increasing viscosity and slowing rotational times as the molecule's movement becomes more restricted. unimi.itresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (excluding clinical applications)
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. These models are powerful predictive tools in drug discovery and toxicology, enabling the estimation of a molecule's activity without the need for synthesis and testing.
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. arxiv.org Pharmacophore models serve as 3D queries for screening large compound libraries to identify new potential active molecules.
Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the target is unknown. It involves superimposing a set of known active molecules and extracting the common chemical features responsible for their activity. arxiv.orgyoutube.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov A well-defined ligand-based model requires a diverse set of compounds with a significant range of biological activity. youtube.com The resulting hypothesis can then be validated for its ability to distinguish active from inactive compounds. nih.gov
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, a structure-based pharmacophore can be generated by analyzing the key interaction points between the protein and a bound ligand. nih.govbiorxiv.org This method combines the advantages of both ligand and target-based approaches. biorxiv.org Dynamic structure-based models can even be derived from MD simulation trajectories, capturing the flexibility of the protein and providing a more robust set of pharmacophoric features that emerge over time. biorxiv.org
For a compound like this compound, a pharmacophore model would likely include features corresponding to the hydroxyl group (hydrogen bond donor/acceptor), the carboxyl group (hydrogen bond acceptor, negative ionizable), and the halogenated benzene ring (hydrophobic/aromatic feature).
CoMFA and CoMSIA are powerful 3D-QSAR techniques that generate predictive models by relating the 3D properties of molecules to their biological activities. google.comnih.gov
Comparative Molecular Field Analysis (CoMFA): In CoMFA, each molecule in a dataset is placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated using a probe atom. google.com These energy values form the descriptors, which are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS). The results are often visualized as 3D contour maps, highlighting regions where steric bulk or specific electrostatic charges are predicted to increase or decrease activity. researchgate.net
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an advancement over CoMFA that calculates similarity indices instead of interaction energies. nih.gov It uses a Gaussian function to describe the distance dependence between the probe atom and the molecule's atoms, which avoids the singularities at atomic positions and the need for arbitrary energy cutoffs that can be problematic in CoMFA. nih.gov In addition to steric and electrostatic fields, CoMSIA can also compute hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The resulting contour maps are often smoother and easier to interpret, directly highlighting the physicochemical properties within the ligand structure that are important for activity. nih.govmdpi.com
For halogenated benzoic acids, these models can reveal the precise steric and electronic requirements for activity. For example, a CoMFA/CoMSIA study might show that a bulky, electronegative substituent (like bromine) is favored at one position, while a smaller, electronegative substituent (like chlorine) is preferred at another. researchgate.net
Table 2: Hypothetical 3D-QSAR Model Statistics for a Series of Benzoic Acid Analogs
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions | Predictive r² (r²_pred) |
| CoMFA | 0.68 | 0.91 | Steric: 45%, Electrostatic: 55% | 0.65 |
| CoMSIA | 0.72 | 0.94 | Steric: 30%, Electrostatic: 40%, Hydrophobic: 20%, H-Bond Acceptor: 10% | 0.70 |
This table represents typical statistical values obtained from 3D-QSAR studies to illustrate model quality and predictive power. mdpi.com
Virtual Screening: This computational technique involves screening large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govbenthamdirect.com Using a pharmacophore model or a docking protocol, millions of compounds can be assessed computationally. For instance, a structure-based virtual screening of the ZINC15 database using benzoic acid as a scaffold successfully identified potential enzyme inhibitors with promising binding energy values. nih.govbenthamdirect.combenthamscience.com The top-scoring compounds, or "hits," from a virtual screen are then selected for further experimental testing.
Lead Optimization: Once initial hits are identified, lead optimization strategies are employed to improve their potency, selectivity, and other properties. This is an iterative process guided by computational models and experimental feedback. Strategies include:
Direct Chemical Manipulation: Modifying functional groups to enhance interactions with the target. nih.gov For this compound, this could involve altering the halogen positions or substituting the hydroxyl group.
Structure-Activity Relationship (SAR)-Directed Optimization: Systematically modifying the lead compound to establish a clear relationship between structural changes and activity, often guided by CoMFA/CoMSIA models. nih.gov
Structural Simplification: Truncating or simplifying a complex lead molecule to improve its properties and synthetic accessibility, helping to avoid "molecular obesity" which can lead to poor pharmacokinetic profiles. nih.gov
Through these computational approaches, researchers can rationally design and refine molecules like this compound, accelerating the process of discovering new compounds with desired activities.
Biological Activity and Mechanism of Action Research Excluding Clinical Human Trials
Antimicrobial Properties and Activity Spectrum Investigations
Research into the antimicrobial capabilities of 5-Bromo-2-chloro-4-hydroxy-benzoic acid has revealed its potential as an effective agent against a variety of microorganisms. Studies indicate that the compound demonstrates significant antimicrobial properties, particularly against Gram-positive bacteria that are often resistant to conventional antibiotics.
In vitro studies have quantified the efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound has shown notable activity against strains such as Staphylococcus aureus and Bacillus subtilis. Specific laboratory measurements, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), have been determined to establish its potency. For instance, against Staphylococcus aureus, the compound exhibited a MIC of 7.81 µg/mL and an MBC of 15.62 µg/mL. Its effectiveness was also demonstrated against Escherichia coli, with a MIC of 15.62 µg/mL and an MBC of 31.25 µg/mL.
Table 1: In Vitro Antibacterial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 15.62 µg/mL | 31.25 µg/mL |
| Staphylococcus aureus | 7.81 µg/mL | 15.62 µg/mL |
Data sourced from in vitro laboratory assessments.
The compound's antimicrobial spectrum extends to fungal pathogens. In vitro testing has demonstrated its activity against clinically relevant fungi. Specifically, its efficacy against Candida albicans has been evaluated, showing a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL and a Minimum Fungicidal Concentration (MFC) of 62.50 µg/mL.
Table 2: In Vitro Antifungal Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
|---|---|---|
| Candida albicans | 31.25 µg/mL | 62.50 µg/mL |
Data sourced from in vitro laboratory assessments.
Anti-inflammatory Effects and Molecular Pathways
Research has highlighted the anti-inflammatory potential of compounds structurally related to this compound. Studies on derivatives provide insight into the molecular mechanisms that may underlie these effects, focusing on the modulation of key inflammatory mediators and signaling pathways. nih.gov
A synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (referred to as LX007), has been shown to inhibit the expression of key pro-inflammatory mediators. nih.gov In studies using lipopolysaccharide (LPS)-activated primary microglial cells, LX007 effectively suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov The overproduction of NO is linked to tissue damage in chronic inflammation, while PGE2 is a crucial mediator of pain, inflammation, and swelling. keyorganics.netnih.gov
The reduction in pro-inflammatory mediators is directly linked to the compound's ability to downregulate the expression of the genes that produce them. The derivative LX007 was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-treated microglial cells. nih.gov The iNOS enzyme is responsible for the production of large quantities of NO during an inflammatory response, and COX-2 is the enzyme that synthesizes prostaglandins (B1171923) like PGE2. nih.govplos.org
The mechanism of action for the anti-inflammatory effects of this class of compounds involves the modulation of critical intracellular signaling pathways. Research on the derivative LX007 demonstrated that it potently suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibited the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB) in activated microglia. nih.gov The MAPK and NF-κB pathways are central to the inflammatory process, as they control the transcription of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines. nih.govnih.gov By inhibiting these signaling cascades, the compound effectively reduces the inflammatory response at a molecular level. nih.gov
Table 3: Summary of Anti-inflammatory Mechanisms
| Target | Effect | Pathway | Cell Model |
|---|---|---|---|
| Nitric Oxide (NO) | Inhibition of production | - | Primary Microglia |
| Prostaglandin E2 (PGE2) | Inhibition of production | - | Primary Microglia |
| iNOS | Downregulation of gene expression | - | Primary Microglia |
| COX-2 | Downregulation of gene expression | - | Primary Microglia |
| MAPKs | Suppression of phosphorylation | MAPK Signaling | Primary Microglia |
| NF-κB | Suppression of p65 nuclear translocation | NF-κB Signaling | Primary Microglia |
Findings based on research with the derivative 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007). nih.gov
Enzyme and Receptor Interaction Studies
Investigation of Sodium-Glucose Transporter 2 (SGLT2) Inhibitory Activity
Research into the direct inhibitory effects of this compound on the Sodium-Glucose Transporter 2 (SGLT2) is not extensively available in the public domain. However, a closely related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is the methyl ester of the title compound, has been identified as a key intermediate in the synthesis of a promising family of SGLT2 inhibitors. nih.gov These inhibitors are under investigation for their therapeutic potential. nih.gov SGLT2 inhibitors as a class work by blocking the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.
While the role of its methyl ester as a precursor is established, direct experimental data, such as IC50 values or percentage inhibition, for this compound against SGLT2 is not reported in the reviewed literature.
Table 1: Related Compound in SGLT2 Inhibitor Synthesis
| Compound Name | Role in SGLT2 Inhibition Research | Citation |
|---|
Modulation of Estrogen Receptors
The direct interaction of this compound with estrogen receptors has not been a subject of published research. However, studies have been conducted on structurally related molecules.
A complex benzofuran (B130515) derivative, 5-Bromo-2-(4-chlorobenzoyl)-(Z)-3-(2-cyano-3-hydroxybut-2-enonyl)aminobenzo[b]furan (coded as MU314), has been identified as a novel selective estrogen receptor modulator (SERM). nih.govphysiciansweekly.com In preclinical studies, MU314 demonstrated the ability to inhibit bone resorption with a potency comparable to β-estradiol, suggesting its potential in the context of osteoporosis. nih.govphysiciansweekly.com
Furthermore, the parent molecule, 4-hydroxy-benzoic acid (which lacks the bromo and chloro substituents), has been shown to possess estrogen-like effects. nih.govfrontiersin.org It promoted the proliferation of ER-positive breast cancer cells (MCF-7), an effect that was mitigated by an estrogen receptor antagonist. nih.govfrontiersin.org This suggests that the estrogenic activity is mediated through estrogen receptors. nih.gov
Conversely, a study on benzoic acid itself failed to confirm any estrogenic activity in both in vivo and in vitro assays. nih.gov
No data is currently available to confirm whether this compound exhibits any estrogenic or anti-estrogenic properties.
Table 2: Estrogenic Activity of Related Compounds
| Compound Name | Observed Activity | Citation |
|---|---|---|
| 5-Bromo-2-(4-chlorobenzoyl)-(Z)-3-(2-cyano-3-hydroxybut-2-enonyl)aminobenzo[b]furan (MU314) | Selective Estrogen Receptor Modulator (SERM) with anti-osteoporotic effects. | nih.govphysiciansweekly.com |
| 4-Hydroxy-benzoic acid | Estrogen-like effects, promoting proliferation of ER-positive cells. | nih.govfrontiersin.org |
Structure-Activity Relationship (SAR) Investigations in Bioactivity
Specific structure-activity relationship (SAR) studies focusing on this compound and its bioactivity in the contexts mentioned above (SGLT2 inhibition, HIV-1 integrase inhibition, and estrogen receptor modulation) are not available in the reviewed scientific literature.
SAR studies are crucial for understanding how the chemical structure of a compound, including its various substituents, influences its biological activity. For instance, the presence and position of the bromo and chloro atoms, as well as the hydroxyl and carboxylic acid groups on the benzoic acid core, would be critical determinants of the compound's interaction with biological targets. The lack of such studies for this compound means that the contribution of its specific substitution pattern to its potential biological activities remains unknown.
Applications in Materials Science and Specialty Chemicals
Role as a Building Block in Complex Organic Molecule Synthesis
5-Bromo-2-chloro-4-hydroxy-benzoic acid is a valuable building block in the intricate field of organic synthesis. Its utility is underscored by the reactivity of its functional groups, which allow for a diverse range of chemical transformations. The presence of bromine and chlorine atoms, for instance, opens avenues for cross-coupling reactions, which are fundamental in the construction of complex molecular frameworks.
While specific research detailing the extensive use of this compound is emerging, the applications of structurally similar compounds highlight its potential. For instance, the related compound, 5-bromo-2-chlorobenzoic acid, serves as a crucial intermediate in the synthesis of prominent pharmaceuticals, including the antidiabetic drug Dapagliflozin. google.comgoogle.com This precedent suggests that this compound is likely a key component in the development of novel, biologically active compounds.
The synthesis of such complex molecules often involves a multi-step process where the benzoic acid derivative is modified sequentially. A generalized reaction scheme might involve the esterification of the carboxylic acid, followed by etherification of the hydroxyl group, and subsequent cross-coupling reactions at the bromine or chlorine positions. The specific sequence and choice of reactants would be tailored to achieve the desired final product. A patent for the preparation of 5-bromo-2-chloro-benzoic acid as a raw material for hypoglycemic drugs outlines a method involving the diazotization and hydrolysis of 5-bromo-2-aminobenzoic acid derivatives. google.com
| Precursor Compound | Reaction Type | Resulting Moiety | Potential Application |
| This compound | Esterification | Ester | Pharmaceutical synthesis |
| This compound | Etherification | Ether | Agrochemical development |
| This compound | Cross-coupling | Bi-aryl | Advanced material precursor |
Utilization in the Production of Specialty Chemicals
The production of specialty chemicals often relies on starting materials with specific functionalities that can be readily converted into high-value products. This compound fits this profile due to its halogen and hydroxyl substitutions. These groups can be manipulated to produce a wide array of derivatives with tailored properties for various industrial applications.
The selective reactivity of the bromine and chlorine atoms allows for stepwise functionalization, leading to the creation of diverse chemical entities. For example, the bromine atom can be selectively replaced through nucleophilic aromatic substitution or participate in metal-catalyzed coupling reactions, leaving the chlorine atom available for subsequent transformations. This differential reactivity is a key asset in the synthesis of complex specialty chemicals.
Potential in Polymer Chemistry and Advanced Materials Development
The incorporation of halogenated aromatic compounds into polymer structures is a known strategy for enhancing properties such as thermal stability, flame retardancy, and chemical resistance. The structure of this compound, being a derivative of salicylic (B10762653) acid, suggests its potential as a monomer in the synthesis of novel polymers.
A study on salicylic acid-derived poly(anhydride-esters) demonstrated the creation of a biodegradable polymer with potential applications in drug delivery. nih.gov This indicates that this compound could be explored for the development of functional polymers. The carboxylic acid and hydroxyl groups can participate in condensation polymerization to form polyesters or polyamides, while the bromine and chlorine atoms would be pendant groups on the polymer backbone, imparting specific properties. A patent on salicylic acid derivatives and their polymers describes how halomethyl salicylic acid intermediates can be used to produce acrylyloxymethyl and methacrylyloxymethyl derivatives capable of vinyl-type polymerization. google.com
The development of advanced materials with tailored properties is another area where this compound could be beneficial. For example, the introduction of bromine and chlorine could enhance the antimicrobial properties of materials, a concept that has been explored with other halogenated phenols.
| Functional Group | Polymerization Role | Potential Polymer Type | Resulting Material Property |
| Carboxylic Acid | Monomer | Polyester, Polyamide | Biodegradability, Thermal Stability |
| Hydroxyl Group | Monomer | Polyester, Polyether | Enhanced Adhesion |
| Bromo/Chloro Group | Pendant Group | Modified Polymer | Flame Retardancy, Antimicrobial |
Development of Chemical Sensors and Sensing Platforms
The development of chemical sensors often relies on materials that can interact with specific analytes, leading to a measurable change in a physical property, such as an optical or electrical signal. While direct applications of this compound in chemical sensors are not yet widely reported, its structure suggests potential in this field.
The phenolic hydroxyl group and the aromatic ring can participate in host-guest interactions with various molecules. Furthermore, the compound could be functionalized onto a solid support or incorporated into a polymer matrix to create a sensing platform. The electron-withdrawing nature of the halogen and carboxyl groups can influence the electronic properties of the aromatic ring, which could be exploited for electrochemical sensing applications. The synthesis of new biologically active compounds is crucial for designing new drugs and functional food ingredients. nih.gov
The principles of using organic molecules in sensor development are well-established. For instance, the modification of electrodes with specific organic compounds can lead to selective and sensitive detection of target analytes. Future research may explore the potential of this compound and its derivatives in the fabrication of novel sensing technologies.
Future Directions and Emerging Research Avenues for 5 Bromo 2 Chloro 4 Hydroxy Benzoic Acid
Exploration of Novel and Sustainable Synthetic Methodologies
The pursuit of green and efficient chemical synthesis is paramount in modern chemistry. Future research should focus on developing novel and sustainable methods for producing 5-Bromo-2-chloro-4-hydroxy-benzoic acid and its derivatives, moving beyond traditional multi-step processes that may involve hazardous reagents and generate significant waste.
Key areas for exploration include:
Photocatalysis: Visible-light-induced photocatalysis offers a mild and sustainable approach for various organic transformations. Research into the photocatalytic synthesis of dihydrochalcones from benzoic acid derivatives suggests that similar strategies could be developed for the functionalization of the this compound scaffold. acs.org This could enable the formation of C-C bonds under environmentally benign conditions, using light as a renewable energy source. acs.org
Flow Chemistry: Continuous flow synthesis provides numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. google.comuc.pt Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste. rsc.orgacs.org The successful continuous flow synthesis of other benzoic acid derivatives demonstrates the feasibility of this approach. rsc.org
Biocatalysis: The use of enzymes, such as nitrilase, presents a highly selective and environmentally friendly route to benzoic acid derivatives from cyanobenzene precursors. google.com Exploring enzymatic pathways for the synthesis or modification of this compound could offer a highly sustainable alternative to conventional chemical methods, operating under mild conditions in aqueous media.
Green Halogenation Techniques: Developing greener methods for the halogenation of aromatic compounds is crucial. Methodologies that utilize sodium halides as a source for electrophilic halogens in environmentally friendly solvents like ethanol (B145695) could be adapted for the synthesis of halogenated benzoic acids, reducing the reliance on more hazardous halogenating agents. nih.gov
| Methodology | Potential Advantages | Relevant Research Area |
| Photocatalysis | Utilizes renewable light energy, mild reaction conditions. | C-C bond formation, functionalization. |
| Flow Chemistry | Enhanced safety, scalability, and efficiency. | Continuous production, process intensification. |
| Biocatalysis | High selectivity, mild aqueous conditions, biodegradable catalysts. | Enantioselective synthesis, specific modifications. |
| Green Halogenation | Use of safer reagents, environmentally friendly solvents. | Sustainable synthesis of halogenated precursors. |
Integration with Advanced Machine Learning and Artificial Intelligence for Drug Discovery (non-clinical)
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing non-clinical drug discovery. bioengineer.orgcresset-group.com These computational tools can be leveraged to explore the therapeutic potential of the this compound scaffold efficiently.
Future research in this area should focus on:
Predictive ADMET Modeling: AI-powered platforms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. greenstonebio.comaurigeneservices.comnih.govresearchgate.net By creating virtual libraries of derivatives of this compound, researchers can use these models to prioritize candidates with favorable drug-like properties for synthesis and experimental testing, thereby reducing the time and cost of development. aurigeneservices.comnih.gov
In Silico Bioactivity Screening: Machine learning algorithms can screen vast chemical libraries against biological targets to identify potential hits. bioengineer.org This approach could be used to predict the interaction of this compound derivatives with a wide range of proteins, uncovering potential new therapeutic applications. nih.govmdpi.com
Identification of Novel Therapeutic Targets: AI can analyze complex biological data to identify novel therapeutic targets for various diseases. nih.gov Once a target is identified, the this compound scaffold can be computationally optimized to design potent and selective inhibitors or modulators.
Generative Design of Novel Derivatives: Generative AI models can design novel molecules with desired properties. By training these models on datasets of known bioactive compounds, it is possible to generate new derivatives of this compound that are optimized for specific biological targets.
| AI/ML Application | Objective | Potential Impact |
| ADMET Prediction | To forecast the pharmacokinetic and toxicity profiles of derivatives. | Prioritization of compounds, reduction of late-stage failures. |
| In Silico Screening | To identify potential biological targets for the scaffold. | Discovery of new therapeutic areas for the compound class. |
| Target Identification | To uncover novel proteins and pathways implicated in disease. | Expansion of the therapeutic landscape for new drug design. |
| Generative Design | To create novel, optimized molecular structures. | Accelerated discovery of lead compounds with improved efficacy. |
Discovery of Undiscovered Bioactivities and Their Underlying Mechanisms
The unique combination of functional groups on the this compound scaffold suggests that it may possess a range of biological activities beyond its current known applications. The presence of bromine and phenolic hydroxyl groups is a common feature in many bioactive natural products. mdpi.comnih.gov
Promising avenues for investigation include:
Antimicrobial and Antiviral Activity: Bromophenols isolated from marine sources have demonstrated significant antimicrobial and antiviral properties. mdpi.comnih.gov The structural similarities suggest that this compound and its derivatives should be screened against a broad spectrum of bacteria, fungi, and viruses. Studies have shown that bromination can enhance the antiviral and antimicrobial potency of phenolic compounds. nih.govresearchgate.net
Neuroprotective Effects: Phenolic acids and benzoic acid derivatives have been reported to exhibit neuroprotective properties by modulating various pathways, including mitochondrial function and oxidative stress. nih.govmdpi.comnih.gov Research into the potential of this compound to act as an inhibitor of enzymes like striatal-enriched protein tyrosine phosphatase (STEP) or as a free radical scavenger could uncover its utility in the context of neurodegenerative diseases. nih.govresearchgate.net
Modulation of Proteostasis: Benzoic acid derivatives have been shown to enhance the activity of cellular protein degradation systems, such as the ubiquitin-proteasome and autophagy-lysosome pathways. nih.gov In silico studies have suggested that these compounds may directly bind to and activate cathepsins. nih.gov Investigating the effect of this compound on the proteostasis network could reveal its potential as an anti-aging agent.
Enzyme Inhibition: The scaffold could be explored as a potential inhibitor for various enzyme classes. For instance, novel benzoic acid derivatives have been designed as multi-target inhibitors of acetylcholinesterase and carbonic anhydrases for potential Alzheimer's disease treatment. nih.gov
| Potential Bioactivity | Rationale | Proposed Mechanism of Action |
| Antimicrobial/Antiviral | Structural similarity to bioactive marine bromophenols. | Disruption of microbial membranes, inhibition of viral enzymes. |
| Neuroprotection | Known neuroprotective effects of phenolic and benzoic acids. | Inhibition of specific phosphatases, reduction of oxidative stress. |
| Proteostasis Modulation | Observed activity of similar benzoic acid derivatives. | Activation of cathepsins and enhancement of protein degradation pathways. |
| Enzyme Inhibition | Versatile scaffold for designing targeted inhibitors. | Competitive or allosteric binding to enzyme active sites. |
Development of Hybrid Materials Systems Incorporating this compound Scaffolds
The functional groups present in this compound make it an attractive building block for the creation of advanced hybrid materials with tailored properties.
Future research directions in this domain include:
Covalent Organic Frameworks (COFs): Substituted benzoic acids can be utilized as catalysts and building blocks in the synthesis of COFs. digitellinc.com These crystalline porous polymers have applications in gas storage, catalysis, and sensing. nih.govresearchgate.netbohrium.com Incorporating the this compound scaffold into COF structures could introduce specific functionalities, such as catalytic activity or selective binding sites.
Polymer Composites: Halogenated phenolic compounds can be polymerized to create resins with inherent fire-retardant properties. google.com Exploring the polymerization of this compound or its integration into other polymer matrices could lead to the development of new high-performance materials.
Sensing Materials: Phenolic compounds are important targets for environmental monitoring. Hybrid materials based on conducting polymers or graphene have been developed for the electrochemical sensing of phenols. mdpi.comscirp.org The specific electronic properties of this compound could be harnessed to create selective sensors for various analytes. nih.govnih.gov
| Material System | Potential Application | Role of the Scaffold |
| Covalent Organic Frameworks (COFs) | Catalysis, gas separation, sensing. | Functional building block or linker to create tailored porous structures. |
| Polymer Composites | Fire-retardant materials, high-performance plastics. | Monomer or additive to enhance thermal stability and reduce flammability. |
| Sensing Materials | Environmental monitoring, diagnostics. | Active component in electrochemical or optical sensors for specific analytes. |
Q & A
Q. What are the optimal laboratory synthesis routes for 5-Bromo-2-chloro-4-hydroxy-benzoic acid?
Begin with a substituted benzoic acid precursor (e.g., 4-hydroxybenzoic acid). Perform sequential halogenation: bromination at the 5-position using HBr/FeBr₃, followed by chlorination at the 2-position with Cl₂/AlCl₃. Monitor regioselectivity via TLC and confirm purity via HPLC (>95% purity threshold) . For hydroxylation retention, use protective groups (e.g., acetyl) during halogenation, followed by deprotection with NaOH .
Q. How should researchers purify this compound to achieve >98% purity?
Recrystallization in ethanol-water (3:1 v/v) at 60°C yields high-purity crystals. For trace impurities, employ reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) . Validate purity using melting point analysis (observed vs. literature) and ¹H/¹³C NMR integration .
Q. What spectroscopic methods are critical for structural confirmation?
- IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹), carboxylic acid (1680–1720 cm⁻¹), and C-Br/Cl stretches (500–800 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.2–8.1 ppm) and hydroxyl proton (δ 10–12 ppm). ¹³C NMR confirms halogenated carbons (δ 110–130 ppm) .
- Mass spectrometry : ESI-MS in negative mode should display [M-H]⁻ peak at m/z 234.9 (C₇H₃BrClO₃⁻) .
Advanced Research Questions
Q. How do electronic effects of substituents influence cross-coupling reactions with this compound?
The electron-withdrawing -Cl and -Br groups activate the aromatic ring for nucleophilic substitution at the 4-hydroxy position. Use Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids to functionalize the 5-bromo position. Kinetic studies show reaction rates improve with electron-donating ligands (e.g., PPh₃) . Contrast reactivity with analogous non-hydroxy derivatives (e.g., 5-Bromo-2-chlorobenzoic acid) to isolate steric vs. electronic contributions .
Q. What computational strategies predict the compound’s pharmacological activity?
Perform molecular docking (AutoDock Vina) against target enzymes (e.g., COX-2) using the hydroxy group as a hydrogen-bond donor. QSAR models trained on halogenated benzoic acids reveal a correlation between Cl/Br electronegativity and anti-inflammatory activity (R² = 0.82). Validate predictions with in vitro enzyme inhibition assays .
Q. What mechanistic insights explain its stability under acidic vs. basic conditions?
Under acidic conditions (pH <3), the carboxylic acid protonates, reducing solubility and increasing crystallinity. In basic conditions (pH >10), deprotonation of the hydroxyl and carboxylic groups leads to hydrolysis, forming a carboxylate salt. Monitor degradation via LC-MS over 72 hours and identify byproducts (e.g., dehalogenated species) .
Q. How to resolve contradictions in reported reaction yields for ester derivatives?
Conflicting yields (40–85%) in esterification may arise from competing side reactions (e.g., hydroxyl group oxidation). Optimize using DCC/DMAP catalysis in anhydrous DMF to suppress side reactions. Compare results under inert (N₂) vs. ambient conditions to isolate moisture sensitivity .
Methodological Notes
- Safety : Handle with nitrile gloves and goggles due to skin/eye corrosion risks (GHS Category 1B). Use fume hoods to avoid inhalation .
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for halogenated benzoic acids .
- Advanced Characterization : X-ray crystallography (if single crystals are obtained) resolves positional ambiguity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
